molecular formula C10H6N2O5 B1486490 2-(2,3-Dioxo-1,2,3,4-tetrahydroquinoxalin-6-yl)-2-oxoacetic acid CAS No. 1094294-14-0

2-(2,3-Dioxo-1,2,3,4-tetrahydroquinoxalin-6-yl)-2-oxoacetic acid

Cat. No. B1486490
M. Wt: 234.16 g/mol
InChI Key: BQCTUIJLPNDSTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,3-Dioxo-1,2,3,4-tetrahydroquinoxalin-6-yl)-2-oxoacetic acid, also known as 2-TQO, is a synthetic organic compound that has recently been studied for its potential applications in scientific research. 2-TQO is a versatile molecule that can be used in a variety of applications, including as a reagent for the synthesis of various compounds, as an inhibitor of enzymes, and as a fluorescent dye for imaging.

Mechanism Of Action

2-(2,3-Dioxo-1,2,3,4-tetrahydroquinoxalin-6-yl)-2-oxoacetic acid has been shown to inhibit enzymes by binding to the active site of the enzyme and blocking its activity. This inhibition is reversible, meaning that the enzyme can be reactivated by removing the inhibitor. 2-(2,3-Dioxo-1,2,3,4-tetrahydroquinoxalin-6-yl)-2-oxoacetic acid also binds to other molecules, such as proteins, and can be used to label them for imaging.

Biochemical And Physiological Effects

2-(2,3-Dioxo-1,2,3,4-tetrahydroquinoxalin-6-yl)-2-oxoacetic acid has been studied for its potential biochemical and physiological effects. In vitro studies have shown that it can inhibit the activity of enzymes, such as trypsin and chymotrypsin, and can bind to other molecules, such as proteins. It has also been shown to have antioxidant effects in vitro. However, its effects in vivo have not yet been studied.

Advantages And Limitations For Lab Experiments

2-(2,3-Dioxo-1,2,3,4-tetrahydroquinoxalin-6-yl)-2-oxoacetic acid has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to synthesize, and it is stable under a variety of conditions. It is also relatively non-toxic and has low potential for environmental contamination. However, it is not suitable for use in experiments involving living organisms, as its effects in vivo have not yet been studied.

Future Directions

There are several potential future directions for the use of 2-(2,3-Dioxo-1,2,3,4-tetrahydroquinoxalin-6-yl)-2-oxoacetic acid in scientific research. It could be used to study the effects of inhibitors on enzymes in vivo, as well as to study the effects of fluorescent dyes on proteins and other molecules. It could also be used to develop new fluorescent dyes for imaging. In addition, its potential for use as an antioxidant could be explored further. Finally, its potential for use in drug development could be explored, as it has been shown to bind to various molecules.

Scientific Research Applications

2-(2,3-Dioxo-1,2,3,4-tetrahydroquinoxalin-6-yl)-2-oxoacetic acid has a variety of potential applications in scientific research. It has been used as a reagent for the synthesis of various compounds, such as 2-amino-3-methyl-1,4-dioxo-2-quinoxalinol and 2-amino-3-methyl-1,2,3,4-tetrahydroquinoxalin-6-yl-2-oxoacetic acid. It can also be used as an inhibitor of enzymes, such as trypsin and chymotrypsin. In addition, it has been used as a fluorescent dye for imaging.

properties

IUPAC Name

2-(2,3-dioxo-1,4-dihydroquinoxalin-6-yl)-2-oxoacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6N2O5/c13-7(10(16)17)4-1-2-5-6(3-4)12-9(15)8(14)11-5/h1-3H,(H,11,14)(H,12,15)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQCTUIJLPNDSTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(=O)C(=O)O)NC(=O)C(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,3-Dioxo-1,2,3,4-tetrahydroquinoxalin-6-yl)-2-oxoacetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(2,3-Dioxo-1,2,3,4-tetrahydroquinoxalin-6-yl)-2-oxoacetic acid
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2-(2,3-Dioxo-1,2,3,4-tetrahydroquinoxalin-6-yl)-2-oxoacetic acid
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2-(2,3-Dioxo-1,2,3,4-tetrahydroquinoxalin-6-yl)-2-oxoacetic acid
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2-(2,3-Dioxo-1,2,3,4-tetrahydroquinoxalin-6-yl)-2-oxoacetic acid
Reactant of Route 5
2-(2,3-Dioxo-1,2,3,4-tetrahydroquinoxalin-6-yl)-2-oxoacetic acid
Reactant of Route 6
2-(2,3-Dioxo-1,2,3,4-tetrahydroquinoxalin-6-yl)-2-oxoacetic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.